

Application Note: Automated Synthesis of Polyenes using 1-Bromovinyl MIDA Building Blocks

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Compound of Interest

Compound Name: *1-Bromovinyl-1-boronic acid mida ester*
Cat. No.: *B8204481*

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Executive Summary

The synthesis of polyenes—a structural motif ubiquitous in antifungal agents (e.g., Amphotericin B), carotenoids, and signaling molecules—has historically been plagued by the inherent instability of polyenyl boronic acids and the sensitivity of conjugated systems to light and oxidation. The utilization of 1-Bromovinyl MIDA (N-methyliminodiacetic acid) boronates within an automated Iterative Cross-Coupling (ICC) platform resolves these challenges.

This technology relies on the "catch-and-release" purification capability of MIDA boronates and their ability to attenuate the reactivity of the boron center. By toggling between the unreactive

-hybridized MIDA boronate and the reactive

-hybridized boronic acid, complex polyene chains can be assembled linearly or with specific branching patterns (enabled by the 1-bromovinyl isomer) using a standardized, machine-driven protocol.

Technical Foundation: The MIDA Boronate Platform

The MIDA Mechanism

The core of this technology is the amphoteric nature of the MIDA ligand.

- Protection (

): In the MIDA boronate form, the boron atom is

-hybridized due to the dative bond from the nitrogen. This shuts down transmetalation, rendering the block inert to anhydrous Suzuki-Miyaura coupling conditions.

- Deprotection (

): Mild aqueous base (NaOH or NaHCO

) hydrolyzes the MIDA ligand, releasing the reactive

-hybridized boronic acid.

- Slow Release: Under biphasic conditions (K

PO

/THF/H

O), the MIDA boronate hydrolyzes slowly, maintaining a low steady-state concentration of the unstable boronic acid. This prevents homocoupling and decomposition, a critical requirement for polyene synthesis.

The Building Block: 1-Bromovinyl MIDA

While trans-2-bromovinyl MIDA boronates are the standard for linear chain extension, 1-Bromovinyl MIDA Boronate is a specialized linchpin used to access 1,1-disubstituted alkenes and branched polyene motifs.

- Structure:
- Functionality: It acts as a gem-functionalized reagent.
 - Step 1 (Electrophile): The bromide reacts with a boronic acid (

) to form an

-boryl alkene (

).

- Step 2 (Nucleophile): After deprotection, the boron moiety reacts with an aryl/vinyl halide (

) to yield a 1,1-disubstituted olefin (

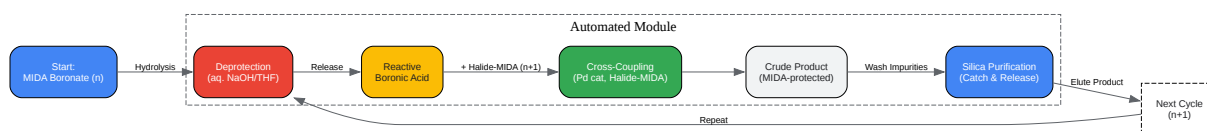
).

Workflow Logic

The automated synthesis follows a recursive cycle: Deprotection

Coupling

Purification.



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Figure 1: The Iterative Cross-Coupling (ICC) cycle.[1] The MIDA group serves as both a protecting group and a purification handle.[2]

Protocol: Automated Synthesis Using 1-Bromovinyl MIDA

Reagent Preparation

Safety Note: Polyenes are light-sensitive. Perform all reactions involving conjugated polyenes under low-light or amber-light conditions.

Reagent	Preparation/Notes
1-Bromovinyl MIDA	Store as solid at room temp. Stable to air/moisture. Dissolve in THF for automation.
Catalyst Stock	Pd(OAc) and SPhos (1:2 ratio) in anhydrous THF. Prepare fresh or store under inert atmosphere.
Base (Deprotection)	1.0 M aqueous NaOH (degassed).
Base (Coupling)	3.0 M aqueous K PO (degassed).
Solvents	Anhydrous THF (reaction), Et O (wash), THF or MeCN (elution).
Silica Cartridges	Standard flash chromatography silica gel.

The Automated Cycle (Step-by-Step)

This protocol assumes the use of a liquid handling robot or a custom synthesis machine (e.g., the "Burke-izer" setup).

Phase A: Deprotection (Activation)

- Load: Dissolve the starting MIDA boronate (e.g., Block A-MIDA) in THF.
- Hydrolysis: Add 1.0 M aq. NaOH (3-5 equiv) to the solution.
- Reaction: Agitate at 23 °C for 10–30 minutes.
 - Checkpoint: Monitor by TLC or LCMS. MIDA cleavage is usually rapid.

- Quench: Add Phosphate Buffer (pH 7) or dilute for extraction.
- Extraction (Automated): Extract the free boronic acid into EtO or THF/organic mix. Dry over MgSO₄ cartridge (optional but recommended for strictly anhydrous coupling downstream).
 - Note: In fully automated "slow release" protocols, this step may be merged with coupling (see Phase B).

Phase B: Cross-Coupling

- Mix: Combine the freshly generated Boronic Acid (from Phase A) with the next building block (1-Bromovinyl MIDA Boronate).
 - Stoichiometry: Use 1.5 equiv of the Boronic Acid relative to the Halide-MIDA block.
- Catalyst Addition: Add Pd(OAc)₂/SPhos stock solution (typically 2-5 mol%).
- Base Addition: Add 3.0 M aq. K₂CO₃.
- Incubation: Heat to 60 °C for 4–12 hours with vigorous agitation.
 - Mechanism:^[2]^[3] The 1-Bromovinyl MIDA acts as the electrophile. The Boronic Acid couples to the bromide.^[2]
 - Product: An R¹-substituted vinyl MIDA boronate (R²).

Phase C: Purification (The "Catch")

- Load: Transfer the crude reaction mixture directly onto a silica gel cartridge.
- Wash (Catch): Flush the cartridge with Et
O (approx. 3-5 column volumes).
 - Result: The MIDA boronate product adsorbs strongly to the silica due to its polarity. Non-polar impurities (excess catalyst, homocoupled byproducts, ligands) are washed away.
- Elute (Release): Switch solvent to THF or MeCN (1.5% MeOH in THF is often optimal).
 - Result: The polar solvent disrupts the interaction, eluting the pure MIDA boronate intermediate.
- Concentrate: Evaporate solvent (automated vacuum centrifuge or blow-down) to prepare for the next cycle.

Iteration

To extend the chain or substitute the vinyl group:

- Take the product from Phase C ().
- Subject it to Phase A (Deprotection) to generate .
- Subject it to Phase B with a new Halide (e.g., an aryl iodide or another vinyl bromide).
- Result: A 1,1-disubstituted alkene ().

Experimental Logic & Troubleshooting

Why 1-Bromovinyl MIDA?

Unlike the trans-2-bromovinyl block which creates linear chains (

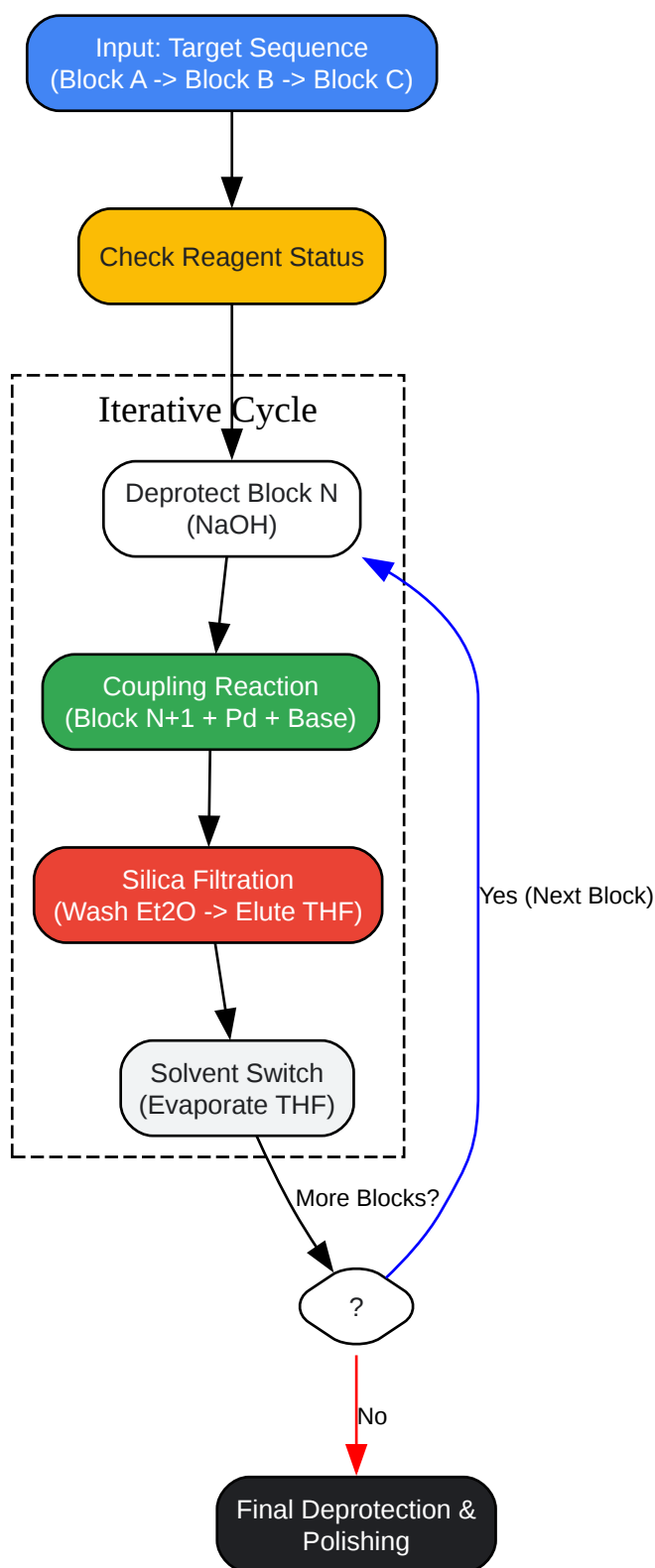
), the 1-bromovinyl block allows for branching. This is critical for synthesizing complex polyketides where methyl or methylene branches interrupt the conjugation or create specific steric environments.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield in Coupling	Boronic acid instability (protodeboronation).	Switch to "Slow Release" conditions: Use solid MIDA boronate + K PO + H O in the coupling vial directly (skipping discrete Phase A isolation).
MIDA Hydrolysis during Purification	Silica is too acidic or solvent is wet.	Use neutralized silica (pre-wash with 1% Et N) or ensure rapid elution with dry THF.
Incomplete Deprotection	Reaction time too short or pH too low.	Increase NaOH concentration to 3M or extend time to 60 min. Ensure vigorous stirring.
Isomerization	Light exposure or Pd-hydride species.	Strictly exclude light. Use scavengers if Pd persists.

Automation Workflow Diagram

The following diagram illustrates the decision logic programmed into the synthesis robot.



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Figure 2: Logic flow for the automated synthesis platform.

References

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 - Note: This is the primary reference for the specific 1-Bromovinyl MIDA block.

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